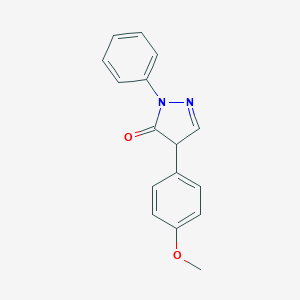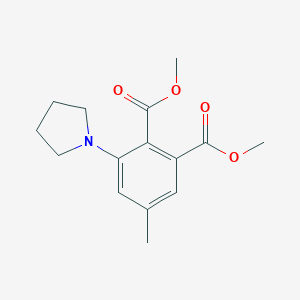
3-Tert-butylcyclobut-3-ene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylcyclobut-3-ene-1,2-dione, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various scientific research applications. This compound has a unique molecular structure that makes it an ideal candidate for use in a wide range of chemical reactions and processes. In
Wirkmechanismus
The mechanism of action of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is based on its ability to act as a nucleophile and a leaving group. This compound can undergo various reactions, including nucleophilic addition, nucleophilic substitution, and acylation. The unique molecular structure of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid makes it an ideal candidate for use in various chemical reactions and processes.
Biochemical and Physiological Effects:
3-Tert-butylcyclobut-3-ene-1,2-dione's acid has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have antioxidant properties and can protect cells from oxidative stress. It has also been reported that 3-Tert-butylcyclobut-3-ene-1,2-dione's acid can inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid in lab experiments is its versatility and ease of use. This compound can be easily synthesized and can be used in a wide range of chemical reactions and processes. However, one of the limitations of using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is its instability and sensitivity to moisture. This compound needs to be stored in a dry and cool place to prevent decomposition.
Zukünftige Richtungen
There are several future directions for the use of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid in scientific research. One of the most significant areas of research is the synthesis of natural products and pharmaceuticals. 3-Tert-butylcyclobut-3-ene-1,2-dione's acid can be used as a key reagent in the synthesis of various natural products and pharmaceuticals, which can have significant implications for drug discovery and development. Another area of research is the development of new synthetic methods and reactions using 3-Tert-butylcyclobut-3-ene-1,2-dione's acid as a catalyst or reagent.
Conclusion:
In conclusion, 3-Tert-butylcyclobut-3-ene-1,2-dione, or 3-Tert-butylcyclobut-3-ene-1,2-dione's acid, is a versatile organic compound that has been widely used in various scientific research applications. This compound has a unique molecular structure that makes it an ideal candidate for use in a wide range of chemical reactions and processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid have been discussed in this paper. Further research is needed to explore the potential of this compound in various scientific fields.
Synthesemethoden
The synthesis of 3-Tert-butylcyclobut-3-ene-1,2-dione can be achieved through various methods. One of the most commonly used methods is the reaction of acetic anhydride with malonic acid in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction produces 3-Tert-butylcyclobut-3-ene-1,2-dione's acid along with acetic acid as a byproduct. Another method involves the oxidation of diethyl malonate using lead tetraacetate, which leads to the formation of 3-Tert-butylcyclobut-3-ene-1,2-dione's acid.
Wissenschaftliche Forschungsanwendungen
3-Tert-butylcyclobut-3-ene-1,2-dione's acid has been widely used in various scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. 3-Tert-butylcyclobut-3-ene-1,2-dione's acid is a versatile reagent that can be used in a wide range of chemical reactions, including the synthesis of cyclic compounds, esters, and amides. This compound has also been used in the synthesis of natural products and pharmaceuticals.
Eigenschaften
Produktname |
3-Tert-butylcyclobut-3-ene-1,2-dione |
|---|---|
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
3-tert-butylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C8H10O2/c1-8(2,3)5-4-6(9)7(5)10/h4H,1-3H3 |
InChI-Schlüssel |
VFHJARAFNGZNKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=O)C1=O |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)






![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)
